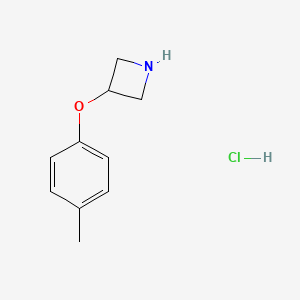

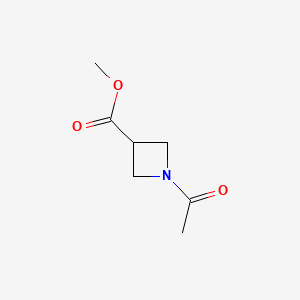

![molecular formula C8H6BrNO2 B567964 7-bromo-1H-benzo[d][1,3]oxazin-2(4H)-one CAS No. 1245808-46-1](/img/structure/B567964.png)

7-bromo-1H-benzo[d][1,3]oxazin-2(4H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-bromo-1H-benzo[d][1,3]oxazin-2(4H)-one is a useful research compound. Its molecular formula is C8H6BrNO2 and its molecular weight is 228.045. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Biological Evaluation

Platelet Aggregation Inhibitors : A study synthesized novel 2H-benzo[b][1,4]oxazin-3(4H)-ones as platelet aggregation inhibitors. These compounds showed inhibitory effects on ADP-induced platelet aggregation, suggesting their potential in developing anti-thrombotic agents (Xiao Tian et al., 2012).

Anti-proliferative Activity : Another research focused on the anti-proliferative activity of 7-substituted 5H-pyrrolo[1,2-a][3,1]benzoxazin-5-one derivatives against human cancer cell lines. The study highlighted one compound showing promising effects, encouraging further optimizations for cancer treatment (M. Badolato et al., 2017).

Synthetic Methodologies

- Pd-Catalyzed Carbonylative Synthesis : A palladium-catalyzed method was developed for synthesizing 4H-benzo[d][1,3]oxazin-4-ones, utilizing benzene-1,3,5-triyl triformate as the CO source. This approach avoids the use of toxic CO gas, indicating a safer, more versatile method for constructing these compounds (Yan Zheng et al., 2021).

Antiviral and Antimicrobial Agents

Antiviral and Cytotoxic Activities : Research on novel 2,3-disubstitutedquinazolin-4(3H)-ones derived from benzo[1,3]oxazine-4-ones showed distinct antiviral activity against herpes simplex and vaccinia viruses, suggesting their potential as antiviral agents (P. Selvam et al., 2010).

Antimicrobial Activity : A study on benzo[b][1,4]oxazin-3(4H)-one derivatives assessed their antimicrobial efficacy against various Gram-positive and Gram-negative bacteria, and fungi. Certain compounds exhibited potency, highlighting the role of specific substituents in enhancing antimicrobial properties (Liang Fang et al., 2011).

作用機序

Target of Action

It’s known that the compound is involved in the synthesis of various 1,2-dihydroquinolines and 2,3-dihydropyrroles .

Mode of Action

The compound interacts with its targets through a catalyst-free annulation process . Specifically, the reaction of 2-(4H-benzo[d][1,3]oxazin-4-yl)acrylates with sulfur ylides results in the formation of various 1,2-dihydroquinolines . Furthermore, [3+2]-annulations of 2-(4H-benzo[d][1,3]oxazin-4-yl)acrylates with α,β-unsaturated imines afford a broad scope of polysubstituted 2,3-dihydropyrroles .

Biochemical Pathways

The compound plays a significant role in the synthesis of 1,2-dihydroquinolines and 2,3-dihydropyrroles , which are important heterocyclic compounds with various biological activities.

Result of Action

The molecular and cellular effects of 7-Bromo-1H-Benzo[d][1,3]oxazin-2(4H)-One’s action primarily involve the synthesis of various 1,2-dihydroquinolines and 2,3-dihydropyrroles . These compounds have various biological activities, indicating that this compound may have a broad range of potential applications in medicinal chemistry.

Action Environment

It’s known that the compound’s reactions have been successfully achieved under mild conditions .

特性

IUPAC Name |

7-bromo-1,4-dihydro-3,1-benzoxazin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO2/c9-6-2-1-5-4-12-8(11)10-7(5)3-6/h1-3H,4H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMTHEGCZJQQBPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)Br)NC(=O)O1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-tert-butyl 2-(6-bromo-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate](/img/structure/B567887.png)

![6-Bromo-4-(trifluoromethyl)benzo[d]thiazole-2-thiol](/img/structure/B567888.png)

![Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B567897.png)

![3-(5-Nitropyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B567898.png)